

Application Notes and Protocols for Administering GB1908 in a Syngeneic Mouse Model

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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610762

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Audience: Researchers, scientists, and drug development professionals.

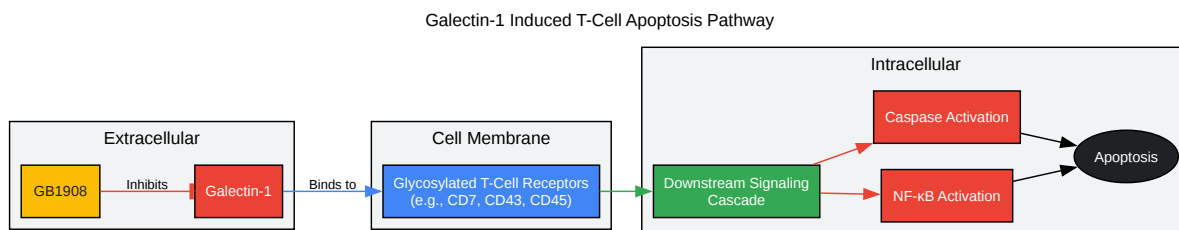
Introduction:

GB1908 is a selective, orally active inhibitor of galectin-1, a β -galactoside-binding lectin implicated in tumorigenesis and immune evasion.[1][2][3] Galectin-1 is often overexpressed in the tumor microenvironment of various cancers, including lung, breast, and melanoma, where it contributes to cancer progression by promoting T-cell apoptosis and suppressing anti-tumor immunity.[2][4][5] Pharmacological inhibition of galectin-1 with **GB1908** presents a promising therapeutic strategy to enhance anti-tumor immune responses.[4][6] These application notes provide detailed protocols for the administration of **GB1908** in several syngeneic mouse models to evaluate its anti-tumor efficacy and impact on the tumor immune microenvironment.

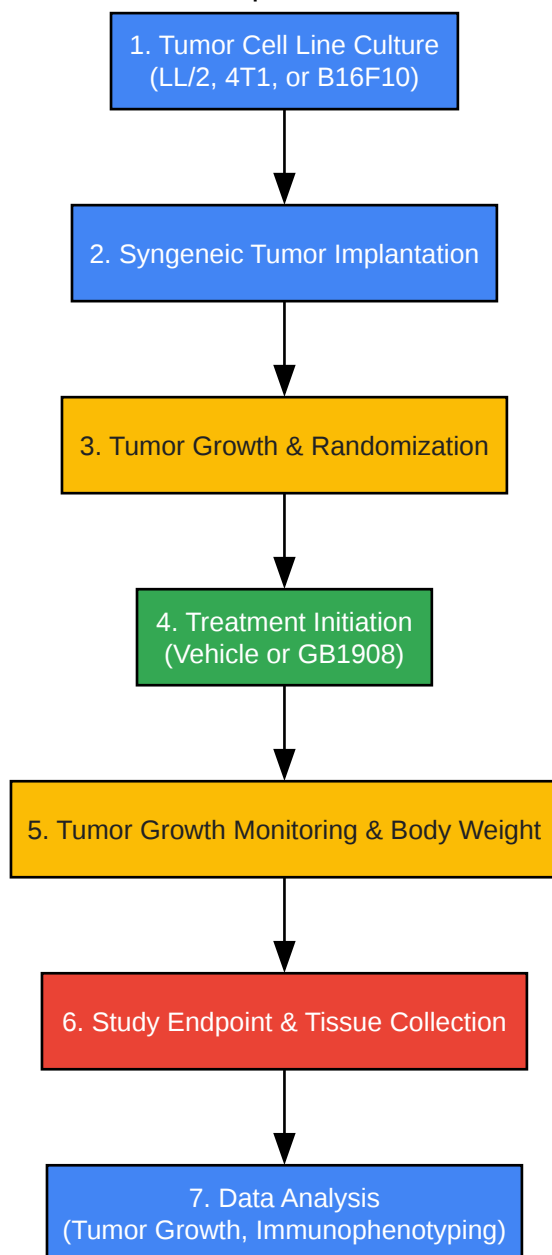
Mechanism of Action: Galectin-1 Signaling in T-Cell Apoptosis

Galectin-1, secreted by tumor and stromal cells, can bind to glycosylated receptors on the surface of T-cells, such as CD7, CD43, and CD45, triggering a signaling cascade that leads to apoptosis.[7] This process allows the tumor to evade immune surveillance. **GB1908** acts by competitively binding to the carbohydrate recognition domain (CRD) of galectin-1, thereby preventing its interaction with T-cell surface glycoproteins and inhibiting the downstream apoptotic signaling. One of the key pathways involved is the activation of NF- κ B, which

promotes the expression of pro-apoptotic factors.[2] Galectin-1 can also induce caspase-dependent and -independent apoptotic pathways.[2]



Syngeneic Mouse Model Experimental Workflow for GB1908



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